2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a complex structure characterized by a bromine atom on the phenyl ring and an iodine atom on the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, as well as applications in material science.
The compound can be synthesized through various methods involving readily available precursors, making it accessible for research purposes. Its synthesis has been documented in several studies focusing on efficient methodologies for producing imidazo[1,2-a]pyridines.
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound. Its unique structure allows it to participate in various chemical reactions, making it valuable for both synthetic and medicinal chemistry.
The synthesis of 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from 4-bromoacetophenone and 2-iodoaniline. The process often includes the formation of an intermediate chalcone followed by cyclization to yield the final product.
One common synthetic route involves:
Recent advancements have introduced ultrasound-assisted methods that enhance yields and reduce reaction times compared to traditional techniques .
The molecular formula of 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine is CHBrI N. The structure consists of:
The compound exhibits specific spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR data may show characteristic shifts corresponding to the aromatic protons and the imidazole ring protons.
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives with enhanced biological activity or altered physical properties. For example, substitution reactions can modify the electronic characteristics of the compound, influencing its interaction with biological targets.
The mechanism of action for 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine primarily involves its interaction with specific enzymes or receptors in biological systems. The compound has been shown to inhibit certain kinases involved in cell signaling pathways.
Studies indicate that this compound binds to the active sites of target enzymes, leading to inhibition of their activity. This property is crucial for its potential use in drug development aimed at treating diseases such as cancer .
The compound typically appears as a solid with specific melting points and solubility characteristics that depend on the solvent used. For instance, it may exhibit solubility in organic solvents while being less soluble in water.
Chemical properties include:
Relevant data from studies suggest that variations in substituents can significantly impact these properties .
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine has several applications:
Molecular Architecture and Halogen Positioning
The structural framework of 2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine (CAS: 2305816-62-8) features three critical modification sites: a 6-methyl group enhancing lipophilicity, a 3-iodo atom enabling covalent interactions, and a 2-(4-bromophenyl) moiety facilitating π-stacking with biological targets. Its molecular formula (C₁₄H₁₀BrIN₂; MW: 413.06 g/mol) exhibits a planar conformation stabilized by the fused ring system, as evidenced by SMILES notation (CC1=CN2C(C=C1)=NC(C3=CC=C(Br)C=C3)=C2I) and InChIKey (WLTFJLMIVBFIDS-UHFFFAOYSA-N) [1]. This planarity is crucial for DNA intercalation and protein binding, while the methyl group at C6 modestly increases electron density across the ring system. Comparative analysis of analogous structures reveals that halogen positioning dictates biological target engagement:
Table 1: Positional Influence of Halogens on Physicochemical Properties
Compound | Halogen Position | Melting Point (°C) | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|
2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine | C3-I, C2-(4-Br-Ph) | Not reported | 413.06 | Dual halogenation for enhanced reactivity |
2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine [6] [10] | C2-(4-Br-Ph) | 214-218 | 287.15 | Higher crystallinity |
2-(4-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine [3] [7] | C6-I, C2-(4-Br-Ph) | Not reported | 399.02 | Single-ring halogenation |
Bioactivity Profile
Halogenated imidazo[1,2-a]pyridines exhibit broad yet specific biological activities, driven by their ability to interact with diverse cellular targets:
Anticancer Activity: Derivatives like 6-substituted imidazo[1,2-a]pyridines demonstrate potent activity against colon cancer cell lines (HT-29 and Caco-2) by inducing mitochondrial apoptosis. Activation occurs through cytochrome c release and caspase-3/8 activation within 2 hours of exposure [9]. Gold(III) complexes of structurally related compounds exhibit enhanced cytotoxicity against A549 lung adenocarcinoma cells via DNA intercalation, evidenced by viscosity changes in DNA solutions and gel electrophoresis showing DNA fragmentation [4].
Antimicrobial and Antitubercular Action: Imidazo[1,2-a]pyridine carboxamides show nanomolar potency against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Their mechanism involves inhibition of QcrB, a subunit of cytochrome bcc oxidase in the oxidative phosphorylation pathway [5] [2]. Telacebec (Q203), a clinical-stage imidazo[1,2-a]pyridine amide, exemplifies this mechanism and is currently in Phase II trials for tuberculosis [5].
Bromine: Pharmacokinetic Modulation and Target Affinity
The 4-bromophenyl moiety at C2 enhances several key properties:
Iodine: Electronic Effects and Covalent Binding Potential
The C3-iodo substituent provides distinct advantages:
Table 2: Biological Activities of Halogenated Imidazo[1,2-a]pyridine Derivatives
Biological Activity | Key Compound | Potency (IC₅₀ or MIC) | Mechanistic Insight | Source |
---|---|---|---|---|
Antitubercular (Mtb H37Rv) | Imidazo[1,2-a]pyridine carboxamides | MIC₉₀ ≤ 0.006 μM | QcrB inhibition in cytochrome bcc complex | [5] |
Anticancer (HT-29 colon cancer) | 6-Substituted imidazo[1,2-a]pyridines | IC₅₀: 1.5–4.2 μM | Caspase-3/8 activation & cytochrome c release | [9] |
DNA Interaction | Imidazo[1,2-a]pyridine-Au(III) complexes | Significant hypochromicity | Intercalative DNA binding | [4] |
Cytotoxicity (A549 lung cancer) | Gold(III) complexes of imidazo[1,2-a]pyridines | IC₅₀: 8–25 μM | Mitochondrial apoptosis induction | [4] |
Synergistic Halogen Effects
Concurrent bromine and iodine substitution creates synergistic benefits:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: